

# A Comparative Guide to CTAB-Based DNA Extraction Protocols for Fungi

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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For researchers in mycology, drug development, and molecular biology, obtaining high-quality genomic DNA is the critical first step for a wide range of downstream applications, from PCR and qPCR to next-generation sequencing. The presence of a rigid cell wall composed of chitin and polysaccharides in fungi presents a significant challenge for DNA extraction.

Cetyltrimethylammonium bromide (CTAB), a cationic detergent, is a widely used reagent for lysing fungal cells and purifying genomic DNA. This guide provides a comparative analysis of different CTAB-based DNA extraction protocols, offering quantitative data, detailed methodologies, and a visual workflow to aid researchers in selecting the optimal protocol for their specific needs.

## Comparison of Key Performance Metrics

The efficacy of a DNA extraction protocol is primarily assessed by the yield and purity of the extracted DNA. The following table summarizes the performance of three distinct CTAB-based protocols: a modified CTAB method, a CTAB-PEG protocol designed for polysaccharide-rich fungi, and a standard CTAB method compared against a Sodium Dodecyl Sulfate (SDS)-based method.

Protocol	DNA Yield (ng/ μL)	A260/A280 Ratio	A260/A230 Ratio	Key Advantages
Modified CTAB Method	267.67 ± 20.69	~1.8-2.0	Not consistently reported	Cost-effective, safe (avoids liquid nitrogen), high molecular weight DNA with minimal protein contamination.[1] [2]
CTAB-PEG Method	>100	>1.8	>2.0	Effective for fungi with high polysaccharide content, yields high integrity DNA (>30 kb fragments).[3][4]
Standard CTAB vs. SDS Method	14.18 - 144.28 (ng/mg biomass)	1.83 - 1.99	Not consistently reported	Higher purity compared to the SDS method, suitable for a broad range of medicinal mushrooms.[5]

## Experimental Protocols

### Modified CTAB Protocol

This protocol is adapted from a study that optimized the CTAB method for various fungal species, including *Aspergillus*, *Penicillium*, and *Fusarium*. It emphasizes safety and cost-effectiveness by eliminating the need for liquid nitrogen.[1][2]

Methodology:

- Mycelial Harvest: Fungal mycelium is harvested from culture plates or liquid broth.

- **Cell Lysis:** Approximately 100 mg of mycelial powder is suspended in a pre-heated CTAB extraction buffer and incubated at 65°C for 30-60 minutes to lyse the cells.
- **Purification:** An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is centrifuged to separate the phases. The upper aqueous phase containing the DNA is transferred to a new tube.
- **Precipitation:** DNA is precipitated from the aqueous phase by adding cold isopropanol.
- **Washing:** The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.
- **Resuspension:** The air-dried DNA pellet is resuspended in TE buffer or sterile deionized water.

## CTAB-PEG Protocol for Polysaccharide-Rich Fungi

This protocol is specifically designed for fungi that have high polysaccharide content, which can interfere with downstream enzymatic reactions. The addition of Polyethylene Glycol (PEG) helps to selectively precipitate nucleic acids.[\[3\]](#)[\[4\]](#)

### Methodology:

- **Sample Preparation:** Fungal mycelium is ground to a fine powder in liquid nitrogen.
- **Lysis:** The powdered mycelium is transferred to a tube containing CTAB extraction buffer and incubated at 65°C for 40-60 minutes.
- **Purification:** The lysate is subjected to a chloroform:isoamyl alcohol extraction to remove proteins and other cellular debris.
- **Selective Precipitation:** To the aqueous phase, a solution of PEG 8000 and NaCl is added to precipitate the DNA while leaving most of the polysaccharides in solution.
- **Washing:** The DNA pellet is washed with 70% ethanol.
- **Resuspension:** The purified DNA pellet is dissolved in TE buffer.

## Standard CTAB Protocol (Comparative Study)

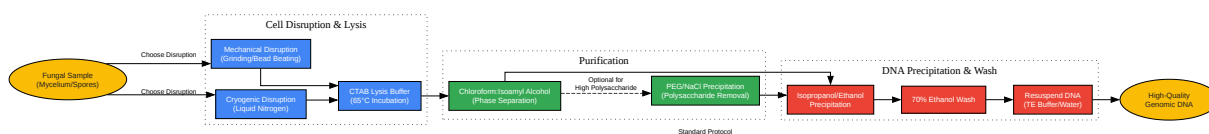
This protocol was used in a comparative study against an SDS-based method for extracting DNA from medicinal mushrooms.[5]

Methodology:

- Sample Homogenization: Fungal tissue is homogenized.
- Lysis: The homogenized tissue is incubated in a CTAB extraction buffer.
- Purification: A standard phenol:chloroform:isoamyl alcohol extraction is performed to remove proteins.
- Precipitation: DNA is precipitated using isopropanol.
- Washing: The DNA pellet is washed with 70% ethanol.
- Resuspension: The final DNA is resuspended in a suitable buffer.

## Experimental Workflow

The following diagram illustrates the general workflow of the compared CTAB DNA extraction protocols, highlighting the key steps and variations.



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Caption: General workflow of CTAB-based DNA extraction from fungal samples.

## Conclusion

The choice of the most suitable CTAB DNA extraction protocol depends on the specific fungal species, the presence of contaminants like polysaccharides, and the intended downstream applications. The modified CTAB protocol offers a safe and cost-effective option for routine DNA extractions. For challenging fungi with high polysaccharide content, the CTAB-PEG method provides a significant advantage in obtaining pure DNA. The standard CTAB protocol remains a robust and reliable method, consistently outperforming SDS-based methods in terms of DNA purity. By considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to optimize their fungal DNA extraction workflow.

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- To cite this document: BenchChem. [A Comparative Guide to CTAB-Based DNA Extraction Protocols for Fungi]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1640526#comparing-different-ctab-dna-extraction-protocols-for-fungi\]](https://www.benchchem.com/product/b1640526#comparing-different-ctab-dna-extraction-protocols-for-fungi)

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